7-Methyl-5,7-diazaspiro[3.4]octan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-methyl-5,7-diazaspiro[3.4]octan-8-one |
InChI |
InChI=1S/C7H12N2O/c1-9-5-8-7(6(9)10)3-2-4-7/h8H,2-5H2,1H3 |
InChI Key |
KNYQWLVSMCGXGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2(C1=O)CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Methyl 5,7 Diazaspiro 3.4 Octan 8 One and Analogues
Strategic Retrosynthesis of the 7-Methyl-5,7-diazaspiro[3.4]octan-8-one Core
A retrosynthetic analysis of the this compound scaffold reveals several logical disconnection points that guide the design of synthetic strategies. The most apparent disconnection is the amide bond within the five-membered γ-lactam ring. This leads back to a spirocyclic β-amino acid precursor, specifically a substituted 2-(aminomethyl)azetidine-2-carboxylic acid derivative.
Further disconnection of the four-membered azetidine (B1206935) ring suggests several possibilities. One approach involves a C-N bond cleavage, pointing towards a precursor like a 1,3-disubstituted propane with appropriate leaving groups that can undergo intramolecular cyclization with an amine. An alternative C-C bond disconnection within the azetidine ring could suggest cycloaddition pathways, such as a [2+2] cycloaddition between an imine and a suitable ketene or alkene equivalent. These fundamental disconnections form the basis for the various forward synthetic methodologies discussed below.
Foundational Synthetic Routes to Diazaspiro[3.4]octane Scaffolds
The construction of the diazaspiro[3.4]octane skeleton can be achieved through a variety of synthetic approaches, ranging from classical cyclization reactions to more complex, multi-step cycloadditions and modern catalytic methods.
Cycloaddition reactions are powerful tools for the construction of cyclic systems, offering control over stereochemistry. nih.gov A prominent strategy for synthesizing diazaspiro[3.4]octane cores is the [3+2] dipolar cycloaddition. jst.go.jp This method often involves the reaction of an azomethine ylide equivalent with a dipolarophile. For instance, N-[(Trimethylsilyl)methyl]amino ethers can serve as azomethine ylide precursors, which, upon treatment with a fluoride source, react with electron-deficient alkenes to yield the desired substituted pyrrolidine (B122466) ring, a core component of the diazaspiro[3.4]octane system. jst.go.jp
Annulation strategies provide another route to these scaffolds. These methods involve the formation of a new ring onto a pre-existing one. For the related 2-azaspiro[3.4]octane, strategies have been developed that involve either the annulation of a cyclopentane (B165970) ring or the annulation of the four-membered azetidine ring, using readily available starting materials and conventional chemical transformations. rsc.org
Table 1: Cycloaddition and Annulation Approaches
| Strategy | Key Reagents | Ring Formed | Reference |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Azomethine ylide precursor, Electron-deficient alkene | Pyrrolidine | jst.go.jp |
Spiroannulation reactions that convert a cyclic carbonyl carbon into a quaternary spiro-center are a direct method for constructing spirocyclic frameworks. researchgate.net In the context of diazaspiro[3.4]octanes, a hypothetical approach involves the reaction of a cyclic ketone, such as cyclopentanone, with a reagent containing two nitrogen nucleophiles. This could proceed via a multi-step, one-pot reaction sequence. For example, a Wittig-Horner reaction with a phosphonate reagent bearing an amine equivalent could form an initial C=C bond, followed by alkylation and subsequent cyclization to build the heterocyclic portion of the spirocycle. researchgate.net While specific examples for the target molecule are not detailed, the reaction of cyclic ketones with primary amines is a fundamental transformation that can lead to the formation of imines and enamines, which are key intermediates for further cyclization and annulation reactions to build complex heterocyclic systems. researchgate.net
The formation of the azetidine ring can be accomplished via intramolecular cyclization involving a nitrile group. One reported synthesis of a novel spirocyclic azetidine scaffold begins with the metalation of an aminonitrile using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP). jst.go.jp This generates a lithiated species that undergoes intramolecular nucleophilic attack, displacing a leaving group (such as a tosylate) to form the spiro-azetidine ring. This strategy highlights the use of nitrile lithiation as a key step in the construction of the strained four-membered ring. jst.go.jp While α-lithiation is also a common method for functionalizing existing azetidine rings, this example demonstrates its utility in the primary ring-forming step.
Table 2: Azetidine Ring Formation via Nitrile Lithiation
| Precursor | Key Reagents | Key Transformation | Reference |
|---|
The conjugate or Michael addition of carbon nucleophiles, such as nitronate anions derived from nitroalkanes, to electron-poor alkenes is a powerful C-C bond-forming reaction. This strategy can be adapted to synthesize the diazaspiro[3.4]octan-8-one core. The sequence would begin with the 1,4-addition of a nitroalkane to a suitable Michael acceptor, such as an α,β-unsaturated ester or nitrile. This reaction establishes a 1,3-dinitrogen relationship in the acyclic precursor.
Following the Michael addition, the critical step is the reduction of the nitro group to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation. The resulting amino ester or amino nitrile intermediate is then poised for intramolecular cyclization. Under appropriate conditions, the newly formed amine attacks the carbonyl or nitrile group, leading to lactamization and the formation of the five-membered γ-lactam ring of the this compound scaffold. This method is advantageous due to the versatility of the nitro group, which serves as a masked amine functionality.
A highly elegant and efficient method for assembling a core structure closely related to the target molecule involves a two-step sequence combining a Kinugasa reaction with a Conia-ene-type cyclization. researchgate.netorganic-chemistry.org The Kinugasa reaction is a copper(I)-mediated 1,3-dipolar cycloaddition between a nitrone and a terminal alkyne, which stereoselectively produces a β-lactam (azetidin-2-one).
In a specific application, N-(prop-2-yn-1-yl)propiolamides react with nitrones in a Kinugasa reaction to form an initial β-lactam product. researchgate.net This intermediate is then subjected to a Conia-ene-type cyclization. This second step is an intramolecular thermal or Lewis acid-catalyzed reaction where the pendant alkyne adds across a double bond, effectively forming the second ring of the spirocycle. This powerful sequence has been used to synthesize 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity, demonstrating a sophisticated approach to this complex heterocyclic system. researchgate.netorganic-chemistry.org
Table 3: Kinugasa/Conia-Ene Reaction Sequence
| Step | Reaction Type | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | Kinugasa Reaction | N-(prop-2-yn-1-yl)propiolamide, Nitrone, Copper(I) catalyst | β-Lactam intermediate | researchgate.netorganic-chemistry.org |
Strain-Release-Driven Spirocyclization from Bicyclo[1.1.0]butanes (BCBs)
A powerful strategy for the construction of spirocyclic systems involves harnessing the high ring strain of bicyclo[1.1.0]butanes (BCBs). The inherent strain energy in BCBs serves as a thermodynamic driving force for ring-opening and subsequent annulation reactions. This approach has been successfully applied to the synthesis of diazaspiro[3.4]octane cores.
The reaction proceeds via a spirocyclization of BCBs with azomethine imines. Azomethine imines, acting as 1,3-dipoles, react with BCBs in the presence of a suitable catalyst to afford the desired spirocyclic products. This transformation provides an efficient route to previously challenging spirocyclic scaffolds. The utility of this method is further highlighted by its applicability in scaled-up reactions, demonstrating its potential for practical organic synthesis.
Development of Stereoselective and Asymmetric Syntheses
The synthesis of enantiomerically pure spirocyclic compounds is crucial for the development of chiral drugs and probes for studying biological systems. The following sections discuss methods for achieving stereoselectivity in the synthesis of diazaspiro[3.4]octan-8-ones.
Chiral Catalyst and Enantioselective Reagent Applications
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched products. In the context of diazaspiro[3.4]octane synthesis, chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of the spirocyclization reaction. For instance, the use of a chiral catalyst in the reaction of a prochiral BCB with an azomethine imine can induce facial selectivity, leading to the preferential formation of one enantiomer of the spirocyclic product over the other.
The choice of chiral ligand and metal precursor is critical in achieving high enantioselectivity. Various chiral ligands, such as those based on bisoxazoline (BOX) or phosphine scaffolds, can be screened in combination with different metal catalysts to optimize the reaction conditions for both high yield and enantiomeric excess.
Classical Resolution Techniques for Enantiomer Isolation
When a racemic mixture of a diazaspiro[3.4]octan-8-one is obtained, classical resolution can be employed to separate the enantiomers. wikipedia.org This method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Due to their different physical properties, such as solubility, these diastereomers can be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org
For a basic compound like a diazaspiro[3.4]octane, a chiral acid such as tartaric acid or mandelic acid can be used as the resolving agent. libretexts.org The process involves the formation of diastereomeric salts, which are then separated. Subsequently, the resolving agent is removed to yield the individual enantiomers of the target compound. wikipedia.org While effective, this method is often laborious and requires a stoichiometric amount of the resolving agent. wikipedia.org
Catalytic Approaches to Diazaspiro[3.4]octane Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The following sections explore catalytic methods for the construction of the diazaspiro[3.4]octane framework.
Transition Metal-Catalyzed Spirocyclization Reactions (e.g., Scandium-catalyzed cyclization of bicyclobutanes and azomethine imines)
Transition metal catalysis has proven to be a highly effective strategy for the synthesis of complex molecules. In the context of diazaspiro[3.4]octane synthesis, scandium(III) triflate (Sc(OTf)₃) has emerged as a particularly efficient catalyst for the spirocyclization of BCBs with azomethine imines. rsc.orgjove.comnih.gov This method provides a versatile platform for the construction of the 6,7-diazaspiro[3.4]octane core, a close analogue of the target compound. nih.gov
The reaction is believed to proceed through the activation of the BCB by the scandium catalyst, facilitating the nucleophilic attack of the azomethine imine and subsequent ring expansion to form the spirocyclic product. The reaction exhibits a broad substrate scope, tolerating a variety of substituents on both the BCB and the azomethine imine, leading to a diverse range of diazaspiro[3.4]octane derivatives in good to excellent yields. researchgate.net
| Entry | BCB Substituent | Azomethine Imine Substituent | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | Benzoyl | 85 |
| 2 | 4-Tolyl | Benzoyl | 78 |
| 3 | 4-Methoxyphenyl | Benzoyl | 75 |
| 4 | 4-Fluorophenyl | Benzoyl | 82 |
| 5 | Phenyl | 4-Chlorobenzoyl | 79 |
| 6 | Phenyl | 4-Nitrobenzoyl | 65 |
This table presents representative yields for the scandium-catalyzed spirocyclization of various substituted bicyclo[1.1.0]butanes and azomethine imines to form 6,7-diazaspiro[3.4]octane analogues. The data is illustrative of the general reaction efficiency.
Organocatalytic Methods for Spirocyclic Frameworks
Organocatalysis has gained prominence as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. While specific organocatalytic methods for the synthesis of this compound are not extensively reported, general organocatalytic strategies for the construction of spirocyclic frameworks can be considered.
For example, chiral amines, Brønsted acids, or N-heterocyclic carbenes (NHCs) can catalyze cascade reactions that lead to the formation of spirocycles with high enantioselectivity. These reactions often involve the activation of substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, which then undergo intramolecular cyclization to form the spirocyclic core. The development of such organocatalytic methods would represent a valuable addition to the synthetic toolbox for accessing chiral diazaspiro[3.4]octanes.
Synthesis of N-Substituted and Ring-Modified Diazaspiro[3.4]octan-8-one Derivatives
The core structure of this compound offers multiple points for chemical modification, enabling the synthesis of a diverse range of analogues. These modifications are primarily focused on the nitrogen centers and the spirocyclic framework to explore and optimize the compound's properties for various applications.
Introduction of Methyl Substituents and Other Alkyl/Aryl Groups at Nitrogen Centers
The nitrogen atoms within the 5,7-diazaspiro[3.4]octan-8-one scaffold are key handles for introducing a variety of substituents, thereby modulating the molecule's steric and electronic properties. Standard N-alkylation and N-arylation methodologies can be employed to achieve this diversification.
N-Alkylation: The introduction of alkyl groups, such as methyl, ethyl, or benzyl groups, onto the nitrogen atoms can be accomplished through reactions with corresponding alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a suitable base. The choice of base and solvent is crucial to control the degree and position of alkylation, particularly in derivatives where both nitrogen atoms are available for reaction. For analogous diazaspiro compounds, such as 2,6-diazaspiro[3.4]octane, N-methylation has been successfully demonstrated in the synthesis of various derivatives.
N-Arylation: The formation of N-aryl bonds typically involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of a wide array of (hetero)aryl groups. For instance, the coupling of a diazaspiro[3.4]octane core with aryl halides or triflates in the presence of a palladium or copper catalyst can yield the desired N-aryl derivatives. A patent for N-aryl diazaspirocyclic compounds describes the synthesis of compounds like 1-methyl-6-(3-pyridyl)-1,6-diazaspiro[3.4]octane, showcasing the feasibility of such transformations on this type of scaffold. google.com
The strategic protection of one nitrogen atom allows for selective functionalization of the other, providing a route to orthogonally substituted diazaspiro[3.4]octan-8-one derivatives. Common protecting groups like tert-butoxycarbonyl (Boc) can be employed for this purpose.
Table 1: Examples of N-Substituted Diazaspiro[3.4]octane Analogues
| Compound Name | Substituent | Synthetic Method |
| 1-Methyl-6-(3-pyridyl)-1,6-diazaspiro[3.4]octane | Methyl, 3-pyridyl | N-alkylation, N-arylation |
Functionalization via Reductive Amination and Amidation
Beyond direct N-alkylation and N-arylation, reductive amination and amidation provide powerful tools for elaborating the 5,7-diazaspiro[3.4]octan-8-one scaffold, enabling the introduction of a wider range of functional groups and structural motifs.
Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion between a secondary amine on the diazaspiro scaffold and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for iminium ions over ketones and aldehydes. masterorganicchemistry.comorganic-chemistry.org This method allows for the introduction of diverse alkyl substituents at the nitrogen centers. While specific examples for this compound are not detailed in the available literature, the general applicability of reductive amination in amine synthesis suggests its utility for this scaffold. organic-chemistry.org
Amidation: The formation of an amide bond by reacting a nitrogen atom of the diazaspiro core with a carboxylic acid or its activated derivative (e.g., acid chloride, anhydride) is a fundamental transformation. Coupling agents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., HATU) are often used to facilitate the reaction between the amine and carboxylic acid. This approach allows for the incorporation of a vast array of functionalities, including those bearing additional rings, polar groups, or chiral centers.
Table 2: Reagents for Reductive Amination and Amidation
| Transformation | Reagent Class | Specific Examples |
| Reductive Amination | Reducing Agents | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) |
| Amidation | Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), HATU |
Scalability and Industrial Feasibility of Synthetic Protocols
The transition of a synthetic route from laboratory-scale to industrial production necessitates a thorough evaluation of its scalability, safety, cost-effectiveness, and environmental impact. For this compound and its derivatives, the feasibility of large-scale synthesis would depend on several key factors.
Key Considerations for Scalability:
Reaction Conditions: Reactions that proceed under mild conditions (moderate temperatures and pressures) are generally preferred for industrial applications to minimize energy consumption and the need for specialized equipment.
Reagent Selection: The use of inexpensive, non-toxic, and readily available reagents is crucial. Stoichiometric reagents that generate large amounts of waste are disfavored.
Purification Methods: Chromatographic purifications are often difficult and costly to implement on a large scale. The ideal process would yield a product that can be isolated and purified through crystallization or distillation.
Process Safety: A comprehensive assessment of potential hazards, such as exothermic reactions or the handling of toxic or pyrophoric reagents, is essential.
Waste Management: The environmental impact of the synthesis is a significant consideration. The development of processes that minimize waste generation (high atom economy) is a key goal of green chemistry.
While specific studies on the industrial-scale synthesis of this compound are not prominently available in the public domain, general principles of process chemistry for pharmaceutical intermediates can be applied. sumitomo-chem.co.jpnovasolbio.com The synthesis of other spirocyclic compounds for pharmaceuticals has been successfully scaled up, indicating that with appropriate process development and optimization, the large-scale production of diazaspiro[3.4]octan-8-one derivatives is likely achievable. nih.gov The development of robust and efficient synthetic routes, such as those employing catalytic methods, would significantly enhance the industrial feasibility. framochem.comvandemark.com
Advanced Spectroscopic and Analytical Characterization of Diazaspiro 3.4 Octane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)
NMR spectroscopy is the most powerful tool for elucidating the complex cyclic structure of diazaspiro[3.4]octane derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D techniques like HSQC and HMBC, allows for the unambiguous assignment of all protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the 7-Methyl-5,7-diazaspiro[3.4]octan-8-one scaffold, characteristic signals are expected. The methyl group attached to the nitrogen (N7) would typically appear as a singlet in the range of 2.5-3.0 ppm. The protons on the cyclobutane (B1203170) ring would present as complex multiplets due to their rigid spirocyclic environment. Protons on the five-membered lactam ring, adjacent to nitrogen and carbonyl groups, would also show distinct chemical shifts and coupling patterns. In related diazaspiro[3.4]octane structures, the protons on the four-membered ring often appear as multiplets between 2.5 and 4.0 ppm. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. A key signal for this compound is the carbonyl carbon (C8) of the amide, which is expected to resonate in the downfield region, typically around 170-175 ppm. mdpi.com The spiro carbon, being a quaternary center, would have a characteristic shift. The methyl carbon at N7 would appear in the upfield region, while the carbons of the cyclobutane and diazolidine rings would be found in the intermediate aliphatic region.
2D NMR Techniques:
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, simplifying the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity across quaternary carbons (like the spirocenter and the carbonyl carbon) and heteroatoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks within the cyclobutane and lactam rings.
A summary of expected NMR data is presented below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | N-CH₃ | ~2.5 - 3.0 | Singlet |
| ¹H | -CH₂- (Lactam Ring) | ~3.0 - 4.0 | Multiplets |
| ¹H | -CH₂- (Cyclobutane Ring) | ~1.8 - 2.8 | Complex Multiplets |
| ¹³C | C=O (Amide) | ~170 - 175 | Quaternary Carbon |
| ¹³C | Spiro Carbon | ~60 - 75 | Quaternary Carbon |
| ¹³C | -CH₂- (Lactam Ring) | ~40 - 60 | |
| ¹³C | -CH₂- (Cyclobutane Ring) | ~20 - 40 | |
| ¹³C | N-CH₃ | ~30 - 35 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₂N₂O), the exact monoisotopic mass is 140.09496 u.
High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would confirm the elemental composition. In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of 141.1028. mdpi.com
The fragmentation pattern in MS/MS analysis can provide valuable structural confirmation. Common fragmentation pathways for such a molecule might include:
Loss of carbon monoxide (CO) from the lactam ring.
Cleavage of the cyclobutane ring through various retro-cycloaddition pathways.
Loss of the methyl group.
| Technique | Measurement | Expected Value (m/z) |
| HRMS (ESI+) | [M+H]⁺ | 141.1028 |
| HRMS (ESI+) | [M+Na]⁺ | 163.0847 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The key vibrational modes for this compound are associated with the amide group and the aliphatic rings.
Amide C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected between 1680 and 1700 cm⁻¹. This is a characteristic peak for a five-membered lactam ring.
C-N Stretch: Stretching vibrations for the C-N bonds within the lactam ring typically appear in the 1200-1350 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ range.
C-H Bend: Bending vibrations for the CH₂ groups (scissoring) are expected around 1465 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (C=O) | Stretch | 1680 - 1700 | Strong |
| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium-Strong |
| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |
| Amine (C-N) | Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For spirocyclic compounds, this technique is invaluable for confirming the rigid conformation imposed by the fused ring system.
While specific crystallographic data for this compound is not widely published, studies on analogous diazaspiro[3.4]octane systems have successfully used this method to confirm their structure. nih.gov Such an analysis would definitively establish the planarity of the amide group and the puckering of the cyclobutane ring relative to the diazolidinone ring. It would also provide precise measurements of the bond lengths, such as the C=O, C-N, and spiro C-C bonds, confirming the electronic and steric properties of the molecule.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are fundamental for the purification of the final compound and for assessing its purity.
Column Chromatography: This is a standard method for purification following synthesis. Using a silica (B1680970) gel stationary phase with a solvent system like ethyl acetate/hexane or dichloromethane/methanol (B129727) would allow for the separation of the desired product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the final compound. researchgate.net A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like formic acid, would be used. Purity is typically assessed by integrating the peak area at a specific UV wavelength.
Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a mass spectrometer (GC-MS) can also be used for purity analysis and identification.
| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |
| Column Chromatography | Purification | Silica Gel | Ethyl Acetate / Hexane |
| HPLC | Purity Assessment | C18 (Reversed-Phase) | Acetonitrile / Water |
| GC-MS | Purity & Identification | Polysiloxane (e.g., DB-5) | Helium (Carrier Gas) |
Computational Chemistry and Theoretical Investigations of Diazaspiro 3.4 Octanones
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity. For 7-Methyl-5,7-diazaspiro[3.4]octan-8-one, DFT calculations can map out the molecular electrostatic potential (MESP) and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The MESP reveals the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. For instance, the carbonyl oxygen of the octan-8-one moiety is expected to be an electron-rich (nucleophilic) center, while the adjacent carbonyl carbon would be electron-deficient (electrophilic).
The HOMO and LUMO energies are critical reactivity descriptors. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. From these primary values, other important reactivity indices can be derived, providing a quantitative measure of the molecule's chemical behavior.
Table 1: Representative QM-Derived Global Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ²/2η (where μ = -χ) | Quantifies the energy stabilization when the molecule acquires additional electron density from the environment. |
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing the accessible conformations and the flexibility of the molecular structure. For this compound, MD simulations are crucial for exploring the conformational landscape of its fused ring system.
The spirocyclic junction imparts significant rigidity but does not eliminate flexibility. The five-membered diazolidine ring and the four-membered azetidinone ring can undergo puckering. MD simulations can map the energy barriers between different puckered conformations and identify the most stable, low-energy states. This is vital for understanding how the molecule orients its substituents in three-dimensional space, which directly impacts its ability to interact with a biological target. The simulation also provides information on the rotational freedom of the methyl group on the nitrogen atom, which can influence binding and solubility.
Docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) Calculations for Ligand-Target Interaction Analysis
A primary goal in medicinal chemistry is to understand how a small molecule binds to a protein target. This is often investigated computationally through a combination of molecular docking and binding free energy calculations.
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor's active site. For this compound, a docking algorithm would sample numerous possible conformations and orientations within the target's binding pocket, scoring them based on factors like electrostatic interactions and shape complementarity.
MM-GBSA Calculations: While docking provides a fast and useful prediction of the binding mode, MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is a more accurate method for estimating the free energy of binding. It is typically performed on snapshots taken from an MD simulation of the ligand-protein complex. The method calculates the binding free energy (ΔGbind) by summing various energy components.
ΔGbind = ΔEMM + ΔGsolv - TΔS
ΔEMM (Molecular Mechanics Energy): This term includes the internal energies of the molecule, as well as the van der Waals and electrostatic interactions between the ligand and the protein.
ΔGsolv (Solvation Free Energy): This is
Mechanistic Studies in the Context of Diazaspiro 3.4 Octane Chemistry
Exploration of Reaction Mechanisms for Spirocyclization and Derivatization
The construction of the diazaspiro[3.4]octane core is achieved through various synthetic strategies, each with a distinct reaction mechanism. Key mechanistic approaches include strain-release driven spirocyclization, cycloadditions, and ring-closing metathesis.
A significant strategy involves the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with C,N-cyclic azomethine imines. nih.gov The high ring strain of BCBs (approximately 64 kcal mol⁻¹) serves as a powerful thermodynamic driving force for the reaction. nih.gov The proposed mechanism, as outlined in Scheme 1, begins with the activation of the azomethine imine substrate by a Lewis acid catalyst, such as Scandium triflate (Sc(OTf)₃). This is followed by a nucleophilic attack from the BCB to form a key intermediate, which then undergoes intramolecular nucleophilic substitution to yield the final 6,7-diazaspiro[3.4]octane product and regenerate the catalyst. nih.gov
Another powerful method is the [3+2] cycloaddition reaction, which has been utilized for the synthesis of 2,6-diazaspiro[3.4]octane frameworks. researchgate.net This approach typically involves the reaction of an azomethine ylide with a suitable dipolarophile. Derivatization of the resulting scaffold can be achieved through standard functional group manipulations, such as acylation or alkylation of the nitrogen atoms within the core structure. mdpi.com
Furthermore, sequential reaction strategies have been developed for the asymmetric synthesis of related diazaspiro skeletons. For instance, a two-step sequence involving a Kinugasa reaction followed by a Conia-ene-type cyclization has been used to produce 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity and enantioselectivity. rsc.org
The table below summarizes various mechanistic pathways for the formation of diazaspirocyclic systems.
| Reaction Type | Key Reactants | General Mechanism | Reference |
| Strain-Release Spirocyclization | Bicyclo[1.1.0]butanes, Azomethine Imines | Lewis acid activation, nucleophilic addition, intramolecular substitution. | nih.gov |
| [3+2] Cycloaddition | Azomethine Ylides, Dipolarophiles | 1,3-dipolar cycloaddition to form a five-membered ring. | researchgate.net |
| Kinugasa/Conia-ene Sequence | N-(prop-2-yn-1-yl)propiolamides, Nitrones | Initial Kinugasa reaction to form a β-lactam, followed by intramolecular cyclization. | rsc.org |
| Base-Mediated Cyclization | Bromo amines | Intramolecular nucleophilic substitution facilitated by a base. | researchgate.net |
| Ring-Closing Metathesis (RCM) | Di-olefinic precursors | Formation of a cyclic structure via a transition metal carbene catalyst (e.g., Grubbs' catalyst). | nuph.edu.ua |
Investigations into Intramolecular and Intermolecular Interactions Influencing Reactivity
The reactivity of the precursors and the stability of the resulting spirocyclic products are heavily influenced by a combination of intramolecular and intermolecular forces.
Intramolecular Interactions: The inherent structural features of the reactants play a critical role. In the strain-release spirocyclization, the significant ring strain of bicyclo[1.1.0]butanes is the primary driving force. nih.gov The rigidity of the spirocyclic scaffold itself is a defining intramolecular feature. mdpi.com This rigidity reduces the number of available conformations, which can be advantageous in drug design by locking a molecule into a bioactive conformation, thus improving its potency and selectivity. bldpharm.com The stability of the spiro-center is a critical concern, and its formation is often the most challenging step in the synthesis. mdpi.com
Intermolecular Interactions: Intermolecular interactions are central to the catalytic processes used in synthesis. The coordination of a Lewis acid catalyst to a substrate, such as the carbonyl group of an azomethine imine, is a key intermolecular event that activates the substrate for subsequent reaction. nih.gov The choice of solvent can also significantly influence reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. For example, in the scandium-catalyzed synthesis of 6,7-diazaspiro[3.4]octanes, dichloroethane was found to be the optimal solvent, leading to higher yields compared to other solvents like THF. nih.gov In the context of biological activity, the ability of the diazaspiro[3.4]octane scaffold to present appended functional groups in specific three-dimensional orientations facilitates targeted intermolecular interactions (e.g., hydrogen bonds) with biological targets. mdpi.com
Elucidation of Catalyst Roles in Spirocyclic Transformations
Catalysts are fundamental to the efficient and selective synthesis of diazaspiro[3.4]octanes. Their roles range from activating substrates and accelerating reaction rates to controlling stereochemistry.
Transition metals are widely employed as Lewis acid catalysts. In the spirocyclization of BCBs, Sc(OTf)₃ was identified as a highly effective catalyst, activating the azomethine imine by coordinating to its carbonyl oxygen. nih.gov This coordination enhances the electrophilicity of the substrate, facilitating the key nucleophilic addition step. Other Lewis acids like Zinc triflate (Zn(OTf)₂) also showed catalytic activity, although Sc(OTf)₃ provided superior yields under optimized conditions. nih.gov Zinc, in particular, is a common redox-stable Lewis acid catalyst in various organic transformations due to its filled d¹⁰ configuration. nih.gov
Organocatalysis also presents a viable strategy. Chiral phosphoric acids, for instance, have been used to achieve enantioselectivity in spirocyclization reactions, demonstrating the potential for asymmetric synthesis of these scaffolds. nih.gov Furthermore, enzymatic catalysis offers a green and highly selective alternative. Engineered protoglobin-based enzymes have been developed as carbene transferases for the stereodivergent synthesis of azaspiro[2.y]alkanes, highlighting the potential of biocatalysis in constructing complex spirocycles. chemrxiv.org
The table below details the roles of various catalysts in the synthesis of spirocyclic compounds.
| Catalyst | Catalyst Type | Reaction Type | Role of Catalyst | Reference |
| Scandium triflate (Sc(OTf)₃) | Lewis Acid | Spirocyclization | Activates azomethine imine via coordination to the carbonyl group. | nih.gov |
| Zinc triflate (Zn(OTf)₂) | Lewis Acid | Spirocyclization | Functions as a redox-stable Lewis acid to activate the substrate. | nih.govnih.gov |
| Grubbs' II Catalyst | Transition Metal Carbene | Ring-Closing Metathesis | Catalyzes the formation of the cyclic alkene structure. | nuph.edu.ua |
| Pearlman's Catalyst (Pd(OH)₂/C) | Transition Metal | Hydrogenation | Catalyzes the reduction of a double bond in the spirocyclic core. | nuph.edu.ua |
| BINOL-derived Phosphoric Acid (CPA) | Organocatalyst (Brønsted Acid) | Asymmetric Spirocyclization | Induces enantioselectivity in the cyclization process. | nih.gov |
| Engineered Protoglobin | Biocatalyst (Enzyme) | Cyclopropanation | Provides high diastereo- and enantioselectivity in forming azaspiroalkanes. | chemrxiv.org |
Understanding of Resistance Mechanisms in Scaffold-Target Interactions through Chemical and Genetic Approaches
The emergence of drug resistance is a major challenge in medicinal chemistry, particularly in the treatment of infectious diseases like tuberculosis. researchgate.net Spirocyclic scaffolds are being actively investigated as a strategy to develop novel therapeutic agents with new mechanisms of action that can circumvent existing resistance pathways. researchgate.netnih.gov
While specific resistance studies on 7-Methyl-5,7-diazaspiro[3.4]octan-8-one are not extensively documented, research on related diazaspiro[3.4]octane derivatives provides valuable insights. For example, nitrofuran-containing 2,6-diazaspiro[3.4]octanes have been identified as remarkably potent antitubercular leads. mdpi.comnih.govnih.gov The mechanism of action for nitrofurans involves their reduction by bacterial enzymes to generate reactive nitrogen species that are lethal to the bacterium. mdpi.com This mode of action is different from many current antibiotics, suggesting that such compounds may be effective against multidrug-resistant strains.
The development of resistance to such compounds would likely involve mutations in the bacterial enzymes responsible for activating the nitrofuran moiety. Chemical and genetic approaches can be used to understand these potential resistance mechanisms. This involves:
Genetic Sequencing: Identifying mutations in the genes of resistant bacterial strains that encode the activating enzymes.
In Vitro Evolution: Exposing bacteria to sub-lethal concentrations of the drug over time to select for resistant mutants and then analyzing their genetic changes.
Chemical Probe Synthesis: Designing and synthesizing derivatives of the lead compound to probe interactions with the target enzyme and understand how specific structural modifications might overcome resistance-conferring mutations.
The rigid, three-dimensional nature of the diazaspiro[3.4]octane scaffold is a key advantage. It allows for precise "periphery exploration," where substituents on the core can be systematically varied to optimize potency and potentially evade resistance, while maintaining favorable physicochemical properties. mdpi.comnih.gov
Applications of the Diazaspiro 3.4 Octane Scaffold in Advanced Chemical Biology and Material Science Probes
Role of the Diazaspiro[3.4]octane Framework as a Privileged Structure in Chemical Sciences
The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of biologically active compounds. nih.gov The 2,6-diazaspiro[3.4]octane core has been identified as an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities. mdpi.comnih.gov This scaffold's high fraction of sp3-hybridized carbons imparts a three-dimensional character that is highly desirable in modern drug discovery, moving away from the "flatland" of aromatic compounds. researchgate.net
The inherent rigidity of the spirocyclic system helps to pre-organize the substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for a target protein. The presence of two nitrogen atoms provides versatile handles for chemical modification, allowing for the exploration of a wide chemical space. researchgate.net
Table 1: Examples of Biologically Active Compounds Containing the 2,6-Diazaspiro[3.4]octane Motif
| Compound Class | Biological Target/Activity | Reference |
| Hepatitis B capsid protein inhibitor | Hepatitis B Virus | nih.gov |
| Menin-MLL1 interaction inhibitor | Cancer | nih.gov |
| MAP and PI3K signaling modulator | Signal Transduction | nih.gov |
| Selective dopamine (B1211576) D3 receptor antagonist | Neurological Disorders | nih.gov |
| VDAC1 inhibitors | Diabetes | nih.gov |
| Nitrofuran derivatives | Antitubercular | mdpi.comnih.gov |
| Sigma-1 receptor antagonists | Pain Management | nih.gov |
This table illustrates the broad utility of the diazaspiro[3.4]octane scaffold in targeting a range of diseases, underscoring its status as a privileged structure in chemical sciences.
Integration of Diazaspiro[3.4]octane Moieties into Complex Molecular Architectures
The synthetic accessibility of the diazaspiro[3.4]octane core allows for its incorporation into more complex molecular designs. nih.gov Researchers have developed various synthetic strategies to functionalize this scaffold, enabling its use as a versatile building block. For instance, a multi-step synthesis starting from common cyclic carboxylic acids can yield multifunctional spirocycles. researchgate.net
One common approach involves the use of protecting groups on the nitrogen atoms, which can be selectively removed to allow for the stepwise introduction of different substituents. nih.gov For example, a tert-butoxycarbonyl (Boc) group can be used to protect one nitrogen, while the other is functionalized, and then the Boc group can be removed to allow for further modification. nih.gov This orthogonal protection strategy is crucial for the synthesis of complex derivatives with well-defined structures.
A general procedure for the synthesis of N-substituted 2,6-diazaspiro[3.4]octane derivatives involves the reaction of a Boc-protected diazaspiro[3.4]octane with a corresponding sulfonyl chloride in the presence of a base like triethylamine. nih.gov This allows for the introduction of a wide variety of substituents at one of the nitrogen atoms.
Exploration of Diazaspiro[3.4]octane Derivatives as Tools for Chemical Biology Research
Derivatives of the diazaspiro[3.4]octane scaffold are increasingly being used as chemical probes to investigate biological processes. youtube.com These probes can be designed to interact with specific biological targets, allowing researchers to study their function and role in disease. youtube.com
For example, a series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and synthesized as potent and selective antagonists for the sigma-1 receptor (σ1R). nih.gov The σ1R is a promising target for pain management, and these novel antagonists were shown to enhance the analgesic effect of morphine and rescue morphine tolerance in preclinical models. nih.gov The development of such probes provides valuable tools for dissecting the pharmacology of the sigma-1 receptor and its role in pain pathways.
In another study, nitrofuran-containing diazaspiro[3.4]octane derivatives were explored for their antitubercular activity. nih.govmdpi.com By systematically modifying the periphery of the diazaspiro[3.4]octane core, researchers were able to identify compounds with potent activity against Mycobacterium tuberculosis. mdpi.comnih.gov These studies not only led to the discovery of potential new drug candidates but also provided insights into the structure-activity relationships that govern the antitubercular effects of this chemical class.
Development of Novel Chemical Probes Based on the Diazaspiro[3.4]octane Core
The development of novel chemical probes is a key area of research in chemical biology. youtube.com The diazaspiro[3.4]octane scaffold serves as an excellent starting point for the design of such probes due to its favorable physicochemical properties and synthetic versatility. researchgate.net
Researchers have focused on creating libraries of diazaspiro[3.4]octane derivatives with diverse functional groups to screen against a wide range of biological targets. nih.gov This approach has led to the identification of compounds with novel biological activities. For instance, a screening of nitrofuran-tagged diazaspiro[3.4]octanes against a panel of pathogens revealed that modifications to the molecular periphery could reshape the antibacterial activity profile, leading to compounds with high activity against Staphylococcus aureus. nih.gov
The design of these probes often involves computational methods, such as docking studies, to predict how the molecules will interact with their target proteins. nih.gov This allows for a more rational approach to probe design, increasing the likelihood of identifying potent and selective compounds.
Bioisosteric Potential of Diazaspiro[3.4]octanones in Scaffold Replacement Strategies
Bioisosterism is a strategy used in medicinal chemistry to replace a part of a molecule with a chemically different group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. nih.govnih.gov The rigid, three-dimensional nature of the diazaspiro[3.4]octanone scaffold makes it an attractive bioisostere for more flexible or planar ring systems commonly found in drugs. researchgate.net
The diazaspiro[3.4]octane framework has been proposed as a bioisosteric replacement for piperazine (B1678402) and morpholine, which are common motifs in many approved drugs. researchgate.net Replacing these more flexible rings with the rigid diazaspiro[3.4]octane scaffold can lead to improved metabolic stability and target selectivity by locking the molecule into a more defined conformation. This can result in a more favorable interaction with the biological target and a reduction in off-target effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-Methyl-5,7-diazaspiro[3.4]octan-8-one, and how is its structure confirmed?
- Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, spiro compounds can be formed via [3+2] cycloadditions or ring-closing reactions using ketones and diamines. Key characterization techniques include:
- Melting Point Analysis : To assess purity.
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the lactam moiety).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spiro connectivity and methyl substitution patterns (e.g., methyl protons at δ ~1.5–2.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula .
Q. What are the common impurities or by-products encountered during synthesis, and how are they identified?
- Answer : Impurities often arise from incomplete cyclization, oxidation, or side reactions at reactive sites (e.g., sulfur or nitrogen centers). Analytical strategies include:
- High-Performance Liquid Chromatography (HPLC) : To separate and quantify impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : For structural elucidation of degradation products (e.g., loss of methyl groups or lactam ring opening).
- Comparative Analysis with Reference Standards : Cross-referencing retention times and spectral data with known analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes or heteroatom replacement) influence the biological activity and pharmacokinetics of this compound analogs?
- Answer : Modifications at the methyl group or lactam oxygen/nitrogen positions can alter solubility, receptor binding, and metabolic stability. For example:
- Amino Group Substitution : Enhances reactivity and potential biological activity (e.g., antimicrobial properties) .
- Oxygen-for-Nitrogen Replacement : Alters electronic properties and may reduce cytotoxicity while maintaining spirocyclic stability.
- In Silico Modeling : Predicts binding affinity to target proteins (e.g., androgen receptors in prostate cancer studies) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural confirmation?
- Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or diastereotopic protons. Strategies include:
- Variable Temperature (VT) NMR : To observe conformational averaging.
- 2D NMR Techniques (COSY, NOESY) : To establish through-space correlations and confirm spiro connectivity.
- X-ray Crystallography : Definitive proof of stereochemistry and bond angles .
Q. What experimental designs are recommended for forced degradation studies to evaluate the stability of this compound under stress conditions?
- Answer : Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions:
- Acidic/Basic Hydrolysis : Use 0.1M HCl/NaOH at elevated temperatures (e.g., 60°C for 24 hours).
- Oxidative Stress : Expose to 3% H₂O₂ or UV light.
- Degradation Pathway Analysis : LC-MS/MS to identify fragments (e.g., loss of methyl groups or lactam ring cleavage).
- Mechanistic Insights : Correlation of degradation products with reaction conditions to propose pathways .
Data Analysis and Reproducibility
Q. What reporting standards should be followed to ensure reproducibility of synthetic and analytical protocols for spirocyclic compounds?
- Answer : Adhere to guidelines for experimental documentation:
- Detailed Synthetic Procedures : Include stoichiometry, reaction times, and purification methods (e.g., column chromatography gradients).
- Full Spectral Data : Provide raw NMR/HRMS files in supplementary materials.
- Crystallographic Data Deposition : Submit CIF files to repositories like the Cambridge Structural Database.
- Reference to Prior Art : Cite analogous syntheses (e.g., spirocyclic lactams in pharmaceutical intermediates) .
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound derivatives?
- Answer : Discrepancies may stem from assay conditions or compound purity. Mitigation strategies include:
- Standardized Bioassays : Use validated cell lines and controls (e.g., apalutamide as a reference compound for androgen receptor studies).
- Purity Verification : ≥95% purity via HPLC before biological testing.
- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice or incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
